Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl-
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Overview
Description
Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and electronic properties This particular compound features a thiophene ring substituted with two 4-nitrophenyl groups at the 2 and 5 positions, and two phenyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents and recyclable palladium catalysts is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential in drug development, particularly in cancer research.
Mechanism of Action
The mechanism of action of thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- involves its interaction with molecular targets through its nitro and phenyl groups. These groups can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **Thiophene, 2,5-bis(4-methylphenyl)-3,
Thiophene, 2,5-diphenyl-: Lacks the nitro groups, resulting in different reactivity and applications.
Properties
CAS No. |
101945-48-6 |
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Molecular Formula |
C28H18N2O4S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2,5-bis(4-nitrophenyl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C28H18N2O4S/c31-29(32)23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(35-27)22-13-17-24(18-14-22)30(33)34/h1-18H |
InChI Key |
ZKHMOKXRSFHHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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